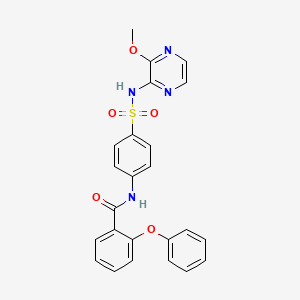

N-(4-(N-(3-méthoxypyrazin-2-yl)sulfamoyl)phényl)-2-phénoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a complex organic compound known for its significant role in inhibiting necroptosis, a form of programmed cell death. This compound is often referred to in scientific literature for its ability to inhibit mixed lineage kinase domain-like protein (MLKL), which is crucial in the necroptosis pathway .

Applications De Recherche Scientifique

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of cell death mechanisms, particularly necroptosis.

Medicine: Investigated for its potential therapeutic effects in diseases where necroptosis plays a role, such as neurodegenerative diseases and certain cancers.

Mécanisme D'action

Target of Action

The primary target of this compound, also known as Necrosulfonamide, is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key signaling molecule in the programmed necrosis (necroptosis) pathway .

Mode of Action

Necrosulfonamide interacts with its target, MLKL, by covalently modifying a specific cysteine residue (Cys88) and blocking the human MLKL adaptor function . This modification prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with further downstream effectors .

Biochemical Pathways

The compound plays a significant role in the necroptosis pathway, which is crucial in various physiological and pathological conditions, including development, tissue damage response, and antiviral immunity . Necrosulfonamide specifically blocks necrosis downstream of RIP3 activation . The interaction between RIP1 and RIP3 is enhanced by Necrosulfonamide .

Pharmacokinetics

The compound is a cell-permeable acrylamide . .

Result of Action

The compound’s action results in the prevention of necrotic/necroptotic death in human cells . It is more potent than Nec-1 in preventing necrotic/necroptotic death in human HT-29 cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide typically involves multiple steps:

Formation of the Sulfonamide Intermediate: This step involves the reaction of 3-methoxypyrazine with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with 4-aminophenylamine to form the sulfonamide.

Coupling with Phenoxybenzamide: The sulfonamide intermediate is then coupled with 2-phenoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Necrosulfonamide: Another potent inhibitor of necroptosis, similar in structure but with different substituents.

Necrostatin-1: Inhibits RIP1 kinase, another protein in the necroptosis pathway.

GSK’872: Targets RIP3 kinase, also involved in necroptosis.

Uniqueness

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is unique due to its high specificity for human MLKL and its ability to covalently modify the protein, providing a more permanent inhibition compared to reversible inhibitors like Necrostatin-1 .

Activité Biologique

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide is a compound with significant biological activity, particularly in the context of cancer therapy and inflammation modulation. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C22H24N4O4S

- Molecular Weight : 460.57 g/mol

- CAS Number : 432531-71-0

- Solubility : Soluble in DMSO (maximum concentration of 100 mg/mL) and exhibits stability at temperatures ranging from +2°C to +8°C .

N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide functions primarily as an inhibitor of Mixed Lineage Kinase Domain-like Protein (MLKL), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting MLKL, this compound can prevent necrotic cell death, thereby influencing inflammatory responses and potentially enhancing therapeutic outcomes in various diseases, including cancer .

Antitumor Effects

Research indicates that this compound exhibits potent antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those derived from breast and colorectal cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell survival and death .

Inhibition of Inflammatory Responses

In addition to its antitumor properties, N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide has shown promise in reducing inflammation. It modulates cytokine production and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S/c1-32-24-22(25-15-16-26-24)28-34(30,31)19-13-11-17(12-14-19)27-23(29)20-9-5-6-10-21(20)33-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONFZLZDSKCQEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.